molecular formula C10H7N3O B12969503 2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile

2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B12969503
M. Wt: 185.18 g/mol
InChI Key: ASURDHWLUXDJJU-UHFFFAOYSA-N
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Description

2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in various drugs, exhibiting properties such as anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile can be achieved through multicomponent reactions (MCRs). One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .

Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions due to their high atom economy, minimal time and cost, and straightforward experimental procedures. The use of readily available starting materials and the tolerance of a wide variety of functional groups make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.

    2-Chloromethylimidazo[1,2-a]pyridine: A derivative with a chloromethyl group.

    2-Carbaldehydeimidazo[1,2-a]pyridine: A derivative with a carbaldehyde group.

Uniqueness: 2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific functional groups (acetyl and carbonitrile), which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-acetylimidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C10H7N3O/c1-7(14)9-6-13-5-8(4-11)2-3-10(13)12-9/h2-3,5-6H,1H3

InChI Key

ASURDHWLUXDJJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=C(C=CC2=N1)C#N

Origin of Product

United States

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